PDGF Receptor Tyrosine Kinase Inhibitor IV (PDGFR TKI IV), also known as 3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine, is a small molecule specifically designed to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR). PDGFR is a type of tyrosine kinase receptor, a protein crucial for cell growth and proliferation []. By inhibiting PDGFR, PDGFR TKI IV serves as a valuable tool for researchers investigating various scientific areas.
A key application of PDGFR TKI IV lies in its ability to modulate cell proliferation in cell culture experiments. PDGFR signaling plays a role in the growth of various cell types []. Studies have shown that PDGFR TKI IV exhibits potent antiproliferative properties in several human tumor cell lines []. Researchers can utilize PDGFR TKI IV to investigate the role of PDGFR signaling in different cancers and other diseases associated with abnormal cell growth.
PDGFR TKI IV functions as an ATP-competitive and reversible inhibitor of PDGFR []. This means that the drug competes with Adenosine Triphosphate (ATP), the cell's energy currency, for binding to the active site of PDGFR. By preventing ATP binding, PDGFR TKI IV disrupts the normal signaling pathway downstream of PDGFR, ultimately leading to the inhibition of cell proliferation.
JNJ-10198409 is a small molecule compound identified as a selective inhibitor of the platelet-derived growth factor receptor. With the CAS number 627518-40-5, it exhibits significant potential in therapeutic applications related to various diseases characterized by abnormal cell growth and proliferation. This compound has garnered attention due to its ability to inhibit both PDGF receptor alpha and beta isoforms, making it a valuable tool in cancer research and treatment strategies.
PDGFR TKI IV acts as an ATP-competitive inhibitor of PDGFR [, ]. This means it competes with ATP (adenosine triphosphate) for binding to the ATP-binding pocket of the PDGFR. PDGFR is a tyrosine kinase enzyme, and ATP binding is crucial for its activity. By blocking ATP binding, PDGFR TKI IV inhibits the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways essential for cell growth and proliferation [].
JNJ-10198409 functions primarily as a competitive antagonist at the ATP binding site of the platelet-derived growth factor receptor. This inhibition leads to a decrease in downstream signaling pathways that are typically activated by PDGF, ultimately resulting in reduced cell proliferation and survival. The compound's mechanism of action involves:
The specific
The biological activity of JNJ-10198409 has been validated through various preclinical studies. It demonstrates:
Furthermore, its ability to modulate angiogenesis and fibrosis-related processes has been explored, highlighting its potential beyond oncology.
While specific synthetic routes for JNJ-10198409 are not extensively documented, general methodologies for synthesizing similar compounds typically involve:
Further detailed synthetic pathways may be found in proprietary research or patents related to this compound.
JNJ-10198409 is primarily researched for its applications in:
Studies examining the interactions of JNJ-10198409 with other biological molecules have highlighted:
Several compounds share structural or functional similarities with JNJ-10198409. A comparison highlights its unique attributes:
Compound Name | Mechanism of Action | IC50 (PDGFRα/β) | Unique Features |
---|---|---|---|
Imatinib | Tyrosine kinase inhibitor | 30 nM/100 nM | Broad-spectrum activity against multiple kinases |
Sorafenib | Multi-targeted kinase inhibitor | 15 nM/30 nM | Also targets Raf kinases |
Nintedanib | Inhibits multiple receptor tyrosine kinases | 15 nM/20 nM | Primarily used for lung cancer |
Dasatinib | BCR-ABL and SRC family kinase inhibitor | 1 nM/10 nM | Effective against Philadelphia chromosome-positive leukemias |
JNJ-10198409 stands out due to its selective inhibition profile specifically targeting PDGF receptors, which may lead to fewer side effects compared to broader-spectrum inhibitors like Imatinib or Sorafenib.